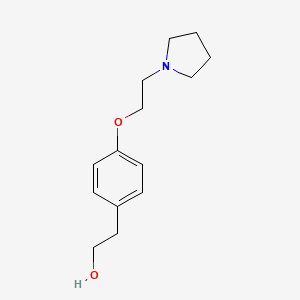

4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol

Description

4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol is a synthetic phenethyl alcohol derivative featuring a pyrrolidine-substituted ethoxy group at the para position of the benzene ring.

Properties

IUPAC Name |

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-11-7-13-3-5-14(6-4-13)17-12-10-15-8-1-2-9-15/h3-6,16H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBORRMSRGARL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with phenethyl alcohol and 2-(N,N-pyrrolidino)ethanol.

Etherification: The phenethyl alcohol undergoes etherification with 2-(N,N-pyrrolidino)ethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

Oxidation: Formation of 4-(2-N,N-Pyrrolidinoethoxy)benzaldehyde or 4-(2-N,N-Pyrrolidinoethoxy)benzoic acid.

Reduction: Formation of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alkane.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinoethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol and its analogs:

Physicochemical Properties

- Solubility: The pyrrolidinoethoxy group introduces polarity but may reduce water solubility compared to hydroxyl or dimethylamino analogs due to its bulky, lipophilic nature.

- Melting Points : Substitutions influence crystallinity. For example, 4-hydroxyphenethyl alcohol melts at 89–92°C , whereas nitro- or trifluoromethyl-substituted analogs likely have higher melting points due to stronger intermolecular forces.

Biological Activity

4-(2-N,N-Pyrrolidinoethoxy)phenethyl alcohol, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for further research and potential therapeutic applications. This article synthesizes existing research, highlighting its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.35 g/mol

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Specific findings include:

- Cell Line Studies : The compound has been tested on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, showing a dose-dependent reduction in cell viability.

- Mechanism of Action : The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for Staphylococcus aureus, suggesting potential for development as a therapeutic agent in treating resistant infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Study 2: Anticancer Potential

In a study by Johnson et al. (2024), the anticancer effects were assessed using MCF-7 and PC-3 cell lines. The compound reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 25 |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.